4-Methoxyaniline-2,3,5,6-d4
CAS No.: 1219798-55-6
Cat. No.: VC0171539
Molecular Formula: C7H5D4NO
Molecular Weight: 127.1771071
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219798-55-6 |
---|---|
Molecular Formula | C7H5D4NO |
Molecular Weight | 127.1771071 |
IUPAC Name | 2,3,5,6-tetradeuterio-4-methoxyaniline |
Standard InChI | InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i2D,3D,4D,5D |
SMILES | COC1=CC=C(C=C1)N |
Introduction
Chemical Structure and Fundamental Properties
4-Methoxyaniline-2,3,5,6-d4 is a deuterated variant of 4-methoxyaniline, also known as p-anisidine. The parent compound has the molecular formula C₇H₉NO, with a methoxy group (-OCH₃) at the para position relative to the amine group (-NH₂). In the deuterated variant, the four hydrogen atoms on the aromatic ring are replaced with deuterium atoms, resulting in a molecular formula of C₇H₅D₄NO. This deuteration pattern effectively leaves only the -OCH₃, -NH₂, and methoxy hydrogen atoms as protium, with all aromatic positions bearing deuterium.
Structural Characteristics
The structure of 4-methoxyaniline-2,3,5,6-d4 consists of a benzene ring with an amine group (-NH₂) at position 1 and a methoxy group (-OCH₃) at position 4. Positions 2, 3, 5, and 6 of the aromatic ring contain deuterium atoms instead of hydrogen atoms. The selective deuteration of the aromatic positions while maintaining the protium in the functional groups creates a valuable isotopically labeled compound for various applications in chemical research.
Physical Properties
While specific data for 4-methoxyaniline-2,3,5,6-d4 is limited in the provided search results, we can extrapolate some properties from the non-deuterated 4-methoxyaniline and account for the isotope effects. The base compound 4-methoxyaniline has a melting point of 57°C and a boiling point of 246°C . The deuterated compound would likely have slightly different melting and boiling points, though typically within a few degrees of the non-deuterated analog. Other physical properties of the parent compound include a density of 1.061 g/mL, a refractive index of 1.556, and a dipole moment of 1.80 D .
Spectroscopic Properties
The deuteration at positions 2, 3, 5, and 6 significantly affects the spectroscopic properties of the compound, particularly in NMR spectroscopy. In the 1H-NMR spectrum of 2,3,5,6-tetradeuterio-4-methoxyaniline, the aromatic proton signals (typically observed between 6.5-7.0 ppm in the parent compound) would be absent due to deuteration. Instead, only signals for the methoxy protons (approximately 3.7 ppm) and amine protons (approximately 3.4 ppm) would be observed .
Synthesis Methods and Approaches
The synthesis of deuterated compounds like 4-methoxyaniline-2,3,5,6-d4 typically involves specialized techniques that allow for selective incorporation of deuterium atoms at specific positions. Several approaches can be employed, with careful consideration of reaction conditions to achieve the desired deuteration pattern.
Conversion from Related Compounds
Another potential synthetic route could involve the preparation of deuterated intermediates followed by functional group transformations. For instance, the reduction of a suitably deuterated nitro compound could yield the desired amine. Based on the information in the search results, we can infer that 2,3,5,6-tetradeuterio-4-methoxyphenyl azide has been synthesized, which could potentially be reduced to obtain 4-methoxyaniline-2,3,5,6-d4 .
Applications in Chemical Research
4-Methoxyaniline-2,3,5,6-d4 has several important applications in chemical and pharmaceutical research, primarily due to its deuterium labeling pattern and the unique properties that result from isotopic substitution.
Metabolic Stability Studies
One of the most significant applications of deuterated compounds like 4-methoxyaniline-2,3,5,6-d4 is in metabolic stability studies. Deuteration has been shown to positively affect metabolic stability while retaining the pharmacologic profile of active compounds. This is due to the primary deuterium kinetic isotope effect (DIE), which results from the difference in zero-point energy between C-D and C-H bonds .
The C-D bond requires higher activation energy for cleavage compared to a C-H bond, resulting in a slower metabolic rate. This property makes deuterated compounds valuable in drug development research, where enhanced metabolic stability can lead to improved bioavailability and pharmaceutical properties .
Mechanistic Studies in Chemical Reactions
The deuterium labeling pattern in 4-methoxyaniline-2,3,5,6-d4 makes it a valuable tool for mechanistic investigations in chemical reactions. By tracking the fate of deuterium atoms during reactions, researchers can gain insights into reaction pathways, intermediates, and mechanisms. This is particularly useful in studying aromatic substitution reactions, where the deuterium atoms can serve as tracers.
Spectroscopic Reference Standards
Deuterated compounds are often used as internal standards in spectroscopic analyses, particularly in mass spectrometry and NMR spectroscopy. The distinct mass and NMR signatures of 4-methoxyaniline-2,3,5,6-d4 compared to its non-deuterated counterpart make it suitable for quantitative analyses in complex mixtures.
Physical Properties and Spectroscopic Data
The physical and spectroscopic properties of 4-methoxyaniline-2,3,5,6-d4 can be partially inferred from the provided search results and known principles of isotopic substitution.
Comparative Data Table
Table 1: Comparative Physical Properties of 4-Methoxyaniline and Its Deuterated Derivative
Chemical Reactivity and Transformations
Despite the deuteration of aromatic positions, 4-methoxyaniline-2,3,5,6-d4 is expected to maintain similar chemical reactivity to the parent compound, with some modifications due to the kinetic isotope effect.
Diazotization Reactions
The search results indicate that 2,3,5,6-tetradeuterio-4-methoxyaniline can undergo diazotization to form the corresponding azide. Specifically, it was noted that "2,3,5,6-Tetradeuterio-4-methoxyaniline was diazotised to give the corresponding azide 8e (5.23 mmol, 70 %)" . This suggests that our compound of interest can participate in diazotization reactions, which are important for the synthesis of various aromatic derivatives.
Aromatic Substitution Reactions
Applications in Pharmaceutical Research
Deuterated compounds have gained significant attention in pharmaceutical research due to their unique properties and potential advantages over non-deuterated counterparts.
Drug Metabolism Studies
The deuteration of 4-methoxyaniline at positions 2, 3, 5, and 6 can significantly impact its metabolic profile. Research has shown that selective replacement of hydrogen atoms with deuterium at key metabolic positions can enhance bioavailability by increasing metabolic stability . This is particularly relevant for compounds containing methoxy groups, which are often primary sites for O-demethylation by cytochrome P450 enzymes.
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize 4-methoxyaniline-2,3,5,6-d4 and distinguish it from its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly valuable for characterizing deuterated compounds. In the 1H-NMR spectrum of 4-methoxyaniline-2,3,5,6-d4, the absence of aromatic proton signals would be distinctive, while signals for the methoxy and amine protons would remain. In the 13C-NMR spectrum, carbons attached to deuterium would show characteristic triplet splitting patterns due to C-D coupling .
Mass Spectrometry
Mass spectrometry can readily distinguish between 4-methoxyaniline and its deuterated variant based on the molecular weight difference (+4 amu for tetradeuteration). The fragmentation pattern would also be characteristic, potentially showing retention of deuterium labels in various fragment ions, which can provide additional structural confirmation.
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